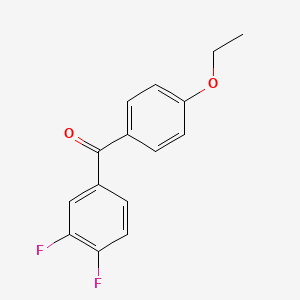3,4-Difluoro-4'-ethoxybenzophenone
CAS No.: 951884-66-5
Cat. No.: VC2475605
Molecular Formula: C15H12F2O2
Molecular Weight: 262.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 951884-66-5 |
|---|---|
| Molecular Formula | C15H12F2O2 |
| Molecular Weight | 262.25 g/mol |
| IUPAC Name | (3,4-difluorophenyl)-(4-ethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C15H12F2O2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3 |
| Standard InChI Key | ARGUFJDNURBBQQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 3,4-Difluoro-4'-ethoxybenzophenone can be partially determined from available data and reasonably inferred from structurally similar compounds:
The compound's reactivity is influenced by both the fluorine atoms, which enhance electrophilicity at the carbonyl carbon, and the ethoxy group, which increases electron density in the para-substituted ring. This combination creates an electron-poor and electron-rich dichotomy across the molecule, influencing its chemical behavior in various reaction environments.
Applications and Research Relevance
3,4-Difluoro-4'-ethoxybenzophenone is primarily designated for "research and development use by, or directly under the supervision of, a technically qualified individual" . Its applications stem from its specific structural features and reactivity profile.
Synthetic Building Block
Similar to other fluorinated benzophenones, this compound likely serves as a valuable intermediate in organic synthesis, particularly for the preparation of:
-
Pharmaceutical precursors requiring specific fluorination patterns
-
Fluorinated heterocyclic compounds
-
Advanced materials with tailored electronic properties
Structural Comparison with Related Compounds
3,4-Difluoro-4'-ethoxybenzophenone belongs to a family of fluorinated benzophenones with various substitution patterns:
The unique combination of 3,4-difluoro substitution with a 4'-ethoxy group distinguishes this compound from its analogues, potentially conferring distinct chemical reactivity and physical properties.
Current Research and Development Trends
While specific research directly involving 3,4-Difluoro-4'-ethoxybenzophenone is limited in the available literature, current trends in fluorinated aromatic compounds suggest several promising research directions:
Pharmaceutical Development
Fluorinated compounds are increasingly important in drug discovery. The 2025 publication on 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists highlights how specific fluorination patterns can enhance pharmacological properties, with some compounds showing "exceptional binding affinity" (Ki = 0.3 nM) and "remarkable selectivity" .
Materials Science Applications
Fluorinated benzophenones serve as building blocks for high-performance materials. The structural similarity to 4,4'-difluorobenzophenone, which is used in PEEK polymer synthesis, suggests potential applications in advanced materials that require thermal stability and chemical resistance .
Catalyst Development
Similar benzophenone derivatives have been utilized in photocatalytic applications, particularly for fluorination reactions. For example, 4-fluoro-4′-methoxybenzophenone has been applied as a photocatalyst under 365 nm UV radiation, achieving moderate yields (56%) in certain transformations .
Future Research Directions
Several promising research avenues for 3,4-Difluoro-4'-ethoxybenzophenone can be identified:
Structure-Property Relationship Studies
Systematic investigation of how the specific 3,4-difluoro and 4'-ethoxy substitution pattern affects physical, chemical, and biological properties compared to other substitution patterns.
Advanced Materials Development
Exploration of its potential as a monomer or precursor for specialized polymers with unique electronic or physical properties.
Medicinal Chemistry Applications
Investigation of potential biological activities, particularly in contexts where the specific electron distribution might facilitate binding to biological targets.
Synthetic Methodology Advancement
Development of new synthetic transformations that leverage the unique reactivity of this compound, particularly focusing on selective functionalization reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume